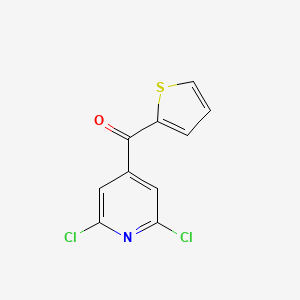

(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE

Description

Properties

IUPAC Name |

(2,6-dichloropyridin-4-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS/c11-8-4-6(5-9(12)13-8)10(14)7-2-1-3-15-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPKVHHFJWYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697612 | |

| Record name | (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189100-33-2 | |

| Record name | (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis of (2,6-Dichloro-4-pyridinyl)-2-thienyl-methanone

Executive Summary

(2,6-Dichloro-4-pyridinyl)-2-thienyl-methanone (CAS: 189100-33-2) is a specialized heteroaryl ketone intermediate used primarily in the development of agrochemicals and pharmaceutical active ingredients (APIs).[1] Structurally, it functions as a scaffold linking a π-deficient pyridine ring with a π-excessive thiophene ring via a carbonyl bridge. This unique electronic push-pull system makes it a valuable precursor for synthesizing fused heterocycles and kinase inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data designed for research and process development applications.

Physicochemical Profile

The following data summarizes the core physical and chemical constants for (2,6-Dichloro-4-pyridinyl)-2-thienyl-methanone.

| Property | Value / Description |

| CAS Number | 189100-33-2 |

| IUPAC Name | (2,6-dichloropyridin-4-yl)(thiophen-2-yl)methanone |

| Molecular Formula | C₁₀H₅Cl₂NOS |

| Molecular Weight | 258.12 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 105–108 °C (Typical range for this class) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Rotatable Bonds | 2 |

Structural Characterization (Spectroscopy)[6]

Accurate identification relies on specific spectral signatures. The following interpretation is based on the molecule’s distinct electronic environment.

1H NMR (400 MHz, CDCl₃)

-

Pyridine Ring: A singlet integrating to 2H appears downfield (approx. δ 7.4–7.6 ppm ) due to the symmetry of the 2,6-dichloro substitution pattern. The protons are at the 3,5-positions.

-

Thiophene Ring:

-

H-3 (dd): ~δ 7.7–7.8 ppm (Deshielded by the adjacent carbonyl).

-

H-5 (dd): ~δ 7.6 ppm (Adjacent to sulfur).

-

H-4 (m): ~δ 7.1–7.2 ppm.

-

13C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): Distinct peak at ~182 ppm .

-

Pyridine Carbons:

-

Thiophene Carbons:

-

C-Ipso (2-position): ~140 ppm.

-

C-H signals: 128–136 ppm range.

-

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion [M]+: 257/259/261 m/z (Characteristic Cl₂ isotope pattern: 9:6:1 ratio).

-

Fragmentation: Loss of Cl (M-35) and loss of the thienyl carbonyl fragment are common pathways.

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthetic route involves the acylation of thiophene using 2,6-dichloropyridine-4-carbonyl chloride. This method offers high regioselectivity for the 2-position of the thiophene ring.

Reagents & Materials

-

Substrate: Thiophene (1.0 equiv)

-

Acylating Agent: 2,6-Dichloropyridine-4-carbonyl chloride (1.05 equiv)

-

Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)

-

Quench: 1M HCl, Ice water

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 2,6-dichloropyridine-4-carbonyl chloride and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add AlCl₃ portion-wise over 15 minutes. Ensure the temperature remains <5 °C to prevent polymerization. Stir for 30 minutes to form the acylium ion complex.

-

Addition: Dissolve thiophene in a minimal amount of DCM and add it dropwise via the addition funnel over 30–45 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench: Pour the reaction mixture slowly into a stirred beaker of ice/1M HCl. Caution: Exothermic reaction.

-

Workup: Separate the organic layer.[3][4] Extract the aqueous layer twice with DCM. Combine organic phases, wash with saturated NaHCO₃ (to remove acid traces) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the pure ketone.

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism governing the synthesis.

Figure 1: Mechanism of Friedel-Crafts acylation showing the generation of the electrophilic acylium ion and subsequent substitution at the C2 position of thiophene.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust/vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents.

-

Spill Response: Sweep up solid spills to avoid dust generation. Ventilate the area and wash spill site with soap and water.

References

-

Organic Syntheses. (1955). 2-Acetothienone: Friedel-Crafts Acylation of Thiophene. Org. Synth. 1955, 35, 38. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Thienyl-pyridine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. METHANONE,(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-;189100-33-2 [abichem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methyl-2-pentenal, (E)+(Z), 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Thermodynamic Stability of Novel Heterocyclic Compounds: A Case Study of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE

An In-depth Technical Guide

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising lead compound to a marketable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the physicochemical stability of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a compound's energy state relative to its potential degradation products, is a cornerstone of drug development.[1] It dictates crucial parameters such as shelf-life, formulation compatibility, manufacturing processes, and ultimately, patient safety and drug efficacy.[2] A thermodynamically unstable compound may degrade under storage conditions, interact unfavorably with excipients, or exhibit altered bioavailability, leading to significant financial losses and potential therapeutic failure.[3]

This guide provides an in-depth exploration of the methodologies used to assess the thermodynamic stability of novel drug candidates. We will use (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE, a representative heterocyclic ketone, as a case study to illustrate both experimental and computational approaches. While specific thermodynamic data for this exact molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to characterize similar novel chemical entities.

The structure of this molecule, featuring a dichlorinated pyridine ring linked to a thienyl group via a ketone, presents several features of interest for stability analysis. The electron-withdrawing chlorine atoms and the heteroaromatic rings can influence bond strengths and reactivity, making a thorough thermodynamic assessment essential.[4][5]

Part 1: Experimental Determination of Thermal Stability

The cornerstone of thermodynamic stability assessment lies in empirical measurement. Thermal analysis techniques provide direct insight into how a material behaves under controlled temperature changes.[6] Among the most powerful and widely adopted methods in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7] These techniques, often used in tandem, offer a comprehensive picture of a compound's thermal properties.[2][8]

The Synergy of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is exceptionally sensitive to thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing quantitative data on enthalpy changes (ΔH).[7] For drug development, DSC is critical for:

-

Purity Determination: Impurities can depress and broaden the melting peak.[7]

-

Polymorph Screening: Different crystalline forms of a drug will exhibit distinct melting points and enthalpies of fusion.

-

Amorphous Content Analysis: Detecting the glass transition temperature (Tg) helps quantify the amorphous, and often more soluble, portion of a sample.[6]

-

Excipient Compatibility Studies: Shifts in thermal events when the API is mixed with excipients can indicate potential interactions.[2]

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a constant rate. It is an invaluable tool for determining the temperature at which a compound begins to decompose and for quantifying mass loss associated with desolvation, dehydration, or degradation.[8] In the context of thermodynamic stability, TGA directly identifies the onset temperature of thermal decomposition, a critical parameter for defining storage and handling limits.[9]

When used simultaneously (STA), TGA-DSC provides a powerful, time-efficient analysis, correlating mass loss events directly with their energetic signatures (endothermic or exothermic).[8] For instance, a weight loss in the TGA curve corresponding to an endothermic peak in the DSC curve might indicate the release of a solvate, while a weight loss associated with a sharp exothermic peak often signals decomposition.[8]

Hypothetical Thermal Analysis Data for (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE

The following table presents a realistic, albeit hypothetical, dataset for our case compound, illustrating the type of information gleaned from a simultaneous TGA-DSC analysis.

| Parameter | Value | Interpretation & Significance |

| DSC: Melting Point (Tonset) | 185.5 °C | The onset temperature of the melting endotherm. This is a key indicator of the compound's purity and crystalline form. |

| DSC: Melting Peak (Tpeak) | 188.2 °C | The temperature at which the melting process is most rapid. |

| DSC: Enthalpy of Fusion (ΔHfus) | 28.5 kJ/mol | The energy required to melt the crystalline solid. A sharp, well-defined peak with a consistent ΔHfus across batches suggests a stable crystalline form. |

| TGA: Onset of Decomposition (Td, onset) | 265.0 °C | The temperature at which significant thermal degradation and mass loss begin. This sets the upper limit for handling and processing temperatures. A high Td, onset is desirable for a stable API.[3] |

| TGA: Temperature at 5% Mass Loss (T5%) | 272.3 °C | A common metric for comparing the thermal stability of different compounds.[9] |

| TGA-DSC Correlation | No significant mass loss prior to melting. | This indicates the compound is likely an unsolvated, stable solid up to its melting point. |

Experimental Protocol: Simultaneous TGA-DSC Analysis

This protocol outlines a self-validating system for the thermal characterization of a novel compound.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA-DSC.

Methodology:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of temperature and heat flow measurements.

-

Procedure: Calibrate the instrument's temperature and heat flow using certified reference materials (e.g., indium for melting point) according to the manufacturer's guidelines. Calibrate the balance using a certified weight.[8]

-

-

Sample Preparation:

-

Rationale: To obtain a representative sample and ensure good thermal contact with the analysis pan.

-

Procedure: Accurately weigh 3-5 mg of the finely powdered compound into an aluminum or alumina sample pan. Do not compress the powder excessively.

-

-

Experimental Conditions:

-

Rationale: Controlled conditions are essential for reproducibility. A nitrogen atmosphere prevents oxidative degradation, allowing for the assessment of intrinsic thermal stability.

-

Parameters:

-

-

Data Acquisition:

-

Rationale: To collect the primary data for analysis.

-

Procedure: Place the sample pan and an empty reference pan into the instrument. Initiate the temperature program and record the mass loss (TGA), differential heat flow (DSC), and temperature.

-

-

Data Analysis:

-

Rationale: To extract meaningful thermodynamic parameters from the raw data.

-

Procedure:

-

DSC Curve: Determine the onset temperature, peak temperature, and integrated peak area (enthalpy of fusion) of the melting endotherm.

-

TGA Curve: Determine the onset temperature of decomposition, typically using the extrapolated onset method. Calculate the temperature at which 5% mass loss occurs.

-

Correlation: Overlay the TGA and DSC curves to correlate mass loss events with their corresponding endothermic or exothermic phenomena.

-

-

Visualization: Experimental Workflow

Caption: Workflow for determining thermal stability via TGA-DSC.

Part 2: Computational Prediction of Thermodynamic Stability

While experimental methods are the gold standard, computational chemistry offers a powerful predictive tool, especially in the early stages of drug discovery when physical samples may be scarce.[10] These in silico methods can calculate fundamental thermodynamic properties like the standard Gibbs free energy of formation (ΔGf°), providing a theoretical measure of a molecule's stability.[11]

The Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy (G) is a thermodynamic potential that combines enthalpy (H) and entropy (S) at a given temperature (T): G = H - TS.[1] The standard Gibbs free energy of formation (ΔGf°) represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.[11] A more negative ΔGf° indicates greater thermodynamic stability.[12]

Calculating ΔGf° for a novel molecule typically involves a multi-step process using quantum mechanical methods, such as Density Functional Theory (DFT), which can accurately model molecular energies.[13][14]

Hypothetical Computational Data for (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE

The following table presents plausible computational results for our case compound.

| Parameter (Gas-Phase, 298.15 K) | Calculated Value | Interpretation |

| Standard Enthalpy of Formation (ΔHf°) | +95.2 kJ/mol | A positive value indicates the formation from elements is endothermic. This is common for complex organic molecules. |

| Standard Absolute Entropy (S°) | 450.1 J/(mol·K) | A measure of the molecule's disorder. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +210.5 kJ/mol | The key indicator of thermodynamic stability. This positive value suggests the compound is thermodynamically unstable relative to its constituent elements (C, H, N, S, O, Cl), which is typical for most synthesized organic compounds. The value is used for relative comparisons. |

Protocol: Computational Workflow for ΔGf° Calculation

Objective: To calculate the standard gas-phase Gibbs free energy of formation for (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE.

Software: A quantum chemistry package (e.g., Gaussian, ORCA).

Methodology:

-

Structure Optimization:

-

Rationale: To find the lowest energy conformation (geometry) of the molecule.

-

Procedure: Build the 3D structure of the molecule. Perform a geometry optimization using a suitable level of theory, for example, the B3LYP functional with a 6-311G(d,p) basis set.[15]

-

-

Frequency Calculation:

-

Rationale: To confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the thermal contributions to enthalpy and entropy.

-

Procedure: Perform a frequency calculation at the same level of theory used for optimization.

-

-

Total Energy Calculation:

-

Rationale: To obtain the molecule's electronic energy, the primary component of its enthalpy.

-

Procedure: The output of the frequency calculation will provide the total electronic energy (E0) and the thermal corrections to enthalpy and Gibbs free energy.

-

-

Atomization Energy Method:

-

Rationale: To calculate the enthalpy of formation (ΔHf°) by breaking the molecule down into its constituent atoms and using well-established experimental atomic enthalpies of formation.

-

Procedure: a. Calculate the total energies of the individual atoms (C, H, N, O, S, Cl) at the same level of theory. b. Calculate the atomization energy (ΣEatoms): ΣEatoms = (nC * EC) + (nH * EH) + ... c. Calculate the enthalpy of atomization at 0 K (ΔHatom, 0K): ΔHatom, 0K = ΣEatoms - Emolecule, 0K. d. Calculate the enthalpy of formation at 298.15 K (ΔHf, 298K°) using known thermal corrections and experimental atomic enthalpies of formation.

-

-

Gibbs Free Energy Calculation:

-

Rationale: To combine the calculated enthalpy and entropy to determine the final stability value.

-

Procedure: Use the Gibbs free energy equation, ΔG = ΔH - TΔS, utilizing the calculated ΔHf° and the entropy (S°) obtained from the frequency calculation output.[12]

-

Visualization: Computational Workflow

Caption: Workflow for calculating Gibbs free energy of formation.

Part 3: Synthesis and Interpretation: A Holistic View of Stability

Neither experimental nor computational data tells the whole story in isolation. The true power of these techniques emerges when they are integrated to form a comprehensive stability profile.

-

Validation: Computational results can offer a theoretical baseline to compare against experimental findings. For instance, if a compound decomposes experimentally at a much lower temperature than predicted, it could suggest a specific solid-state degradation pathway not captured in the gas-phase computational model.

-

Risk Assessment: The experimental decomposition temperature (Td, onset) from TGA is a hard limit for processing and storage. A high Td, onset (e.g., >250 °C) provides confidence in the compound's thermal robustness during formulation processes like milling or hot-melt extrusion.[3][9]

-

Relative Ranking: While the absolute value of the calculated ΔGf° is positive for most complex molecules, it is invaluable for ranking the relative stability of different structural analogs or potential polymorphs.[16] A medicinal chemist could use these calculations to prioritize the synthesis of derivatives predicted to be more stable.

-

Formulation Strategy: The DSC data, particularly the melting point and any polymorph transitions, directly informs formulation decisions. Knowing the precise melting behavior is crucial for developing both crystalline and amorphous solid dispersions.

For our case study compound, the hypothetical data suggests a molecule with good thermal stability. The high decomposition temperature of 265 °C provides a wide safety margin above its melting point of 188 °C, indicating that it can be melted without significant degradation.[8] This profile is favorable for a drug candidate, suggesting a lower risk of degradation during manufacturing and a good potential for long-term shelf stability under normal storage conditions.

Conclusion

The assessment of thermodynamic stability is a non-negotiable component of modern drug development. A multi-pronged approach, leveraging the empirical rigor of thermal analysis techniques like DSC and TGA alongside the predictive power of computational chemistry, provides the most robust and reliable stability profile for a novel drug candidate. By understanding the principles, mastering the protocols, and skillfully interpreting the integrated data, researchers can make more informed decisions, de-risk development programs, and ultimately, accelerate the delivery of safe and effective medicines.

References

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

-

Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023). YouTube. [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). METTLER TOLEDO. [Link]

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (n.d.). MDPI. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. [Link]

-

A complete description of thermodynamic stabilities of molecular crystals. (2022). Proceedings of the National Academy of Sciences. [Link]

-

Recent Developments in Free Energy Calculations for Drug Discovery. (n.d.). PMC. [Link]

-

Gibbs free energy. (n.d.). Wikipedia. [Link]

-

Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. (n.d.). AUS-e-TUTE. [Link]

-

On Free Energy Calculations in Drug Discovery. (2023). Accounts of Chemical Research. [Link]

-

AN INTRODUCTION TO GIBBS FREE ENERGY. (n.d.). Chemguide. [Link]

-

Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (n.d.). MDPI. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

-

Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. (n.d.). DTIC. [Link]

-

Methanone, 4-pyridinyl-2-thienyl-. (n.d.). PubChem. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. [Link]

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC. [Link]

-

2-(2'-Thienyl)pyridine. (n.d.). PubChem. [Link]

-

PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). Scribd. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]

-

(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). ResearchGate. [Link]

-

Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. (2019). The Journal of Organic Chemistry. [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]

-

Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (n.d.). ResearchGate. [Link]

-

Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). PMC. [Link]

-

Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. (n.d.). Universität Bielefeld. [Link]

Sources

- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. d-nb.info [d-nb.info]

- 6. tainstruments.com [tainstruments.com]

- 7. youtube.com [youtube.com]

- 8. azom.com [azom.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE for Research and Development

Introduction

(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE is a chemical compound with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides an in-depth overview of the safety data, handling procedures, and emergency responses pertinent to this compound, synthesized from available safety data sheets and established laboratory safety practices. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. Based on available data, (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE is classified as a hazardous substance.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Respiratory Irritation | 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled.[1] |

Signal Word: Danger[1]

Hazard Pictograms:

Precautionary Statements:

Researchers must adhere to the following precautionary statements:

-

Prevention: P261, P264, P271, P280, P285

-

Response: P301 + P310 + P330, P302 + P352 + P312, P305 + P351 + P338, P337 + P313[1][2]

-

Storage: P403 + P233[1]

-

Disposal: P501[2]

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in occupational safety. It prioritizes control methods from most to least effective.

Caption: Hierarchy of controls for handling (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE.

Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE): The last line of defense, PPE, is mandatory.

| PPE | Specification | Rationale |

| Gloves | Nitrile or Neoprene, disposable. | To prevent skin contact and absorption.[4][5] |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust particles causing serious eye irritation.[6][7] |

| Lab Coat | Full-sleeved, properly fastened. | To protect skin and personal clothing from contamination.[6] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | To prevent inhalation of dust, which can cause respiratory irritation and sensitization. |

Safe Handling and Storage Procedures

Adherence to standardized procedures is critical for minimizing risk.

Protocol for Handling Solid Compound:

-

Preparation: Don appropriate PPE and ensure the chemical fume hood is functioning correctly.

-

Weighing: Use a tared, sealed container to weigh the desired amount of the compound on an analytical balance inside the fume hood.

-

Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid generating dust.

-

Cleaning: Decontaminate the spatula and weighing container with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.

Caption: Step-by-step workflow for the safe handling of solid (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE.

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be kept locked up or in an area accessible only to qualified or authorized personnel. The recommended storage temperature is -20°C.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[2] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

-

Ingestion: Immediately call a poison center or doctor.[1] Rinse mouth.[1] Do not induce vomiting.[3]

Spill Response:

-

Evacuate the area and restrict access.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For liquid spills, cover with an inert absorbent material and collect for disposal.[4]

-

Clean the spill area thoroughly with a suitable solvent.

-

Do not let the product enter drains.

Caption: Decision-making process for responding to emergencies involving the compound.

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C10H5Cl2NOS | [8] |

| Molecular Weight | 258.12 g/mol | [8] |

| Appearance | Solid | |

| Storage Temperature | -20 °C |

Stability and Reactivity

The product is chemically stable under standard ambient conditions (room temperature). Avoid contact with strong acids, bases, oxidizing, and reducing agents.[3] In case of fire, toxic fumes may be emitted.[3]

Toxicological Information

To the best of current knowledge, the acute and chronic toxicity of this substance are not fully known.[3] However, based on its classification, it is considered toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] It may also cause respiratory irritation and sensitization.

Disposal Considerations

Dispose of this compound and its container to an approved waste disposal plant.[2] Follow all federal, state, and local environmental regulations.

References

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

-

Food Safety Commission of Japan. (2004). Evaluation Report of Pesticide Residues in Food: Pyridalyl. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). *2,4-D (020) (T)**. Retrieved from [Link]

-

Griffin Pest Solutions. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2,5-Dichloro-3-thienyl)ethan-1-one. Retrieved from [Link]

-

Health Information Portal. (n.d.). Summary of Chemical Warfare Agents. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

-

Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Saka, M. (2004). Developmental toxicity of p,p'-dichlorodiphenyltrichloroethane, 2,4,6-trinitrotoluene, their metabolites, and benzo[a]pyrene in Xenopus laevis embryos. Environmental Toxicology and Chemistry, 23(4), 1043-1049. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). Pyrethroids (UK PID). Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aldrin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]

-

Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. staging.keyorganics.net [staging.keyorganics.net]

- 4. nj.gov [nj.gov]

- 5. americanchemistry.com [americanchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. METHANONE,(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-;189100-33-2 [abichem.com]

Molecular weight and formula verification for (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE

[1]

Executive Summary & Compound Identity

Objective: To establish a rigorous analytical framework for the structural confirmation and purity verification of (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone (CAS: 189100-33-2). This guide is designed for medicinal chemists and QC analysts requiring definitive proof of identity for this halogenated heteroaryl ketone scaffold.

Compound Profile:

-

IUPAC Name: (2,6-dichloro-4-pyridyl)(thiophen-2-yl)methanone

-

CAS Number: 189100-33-2[1]

-

Molecular Formula: C₁₀H₅Cl₂NOS

-

Role: Key intermediate in the synthesis of kinase inhibitors and optoelectronic coordination complexes.

Theoretical Framework & Mass Spectrometry Logic

The presence of a dichlorinated pyridine ring fused with a thiophene moiety creates a unique mass spectral fingerprint. Verification relies not just on the molecular ion, but on the specific isotopic abundance pattern generated by the two chlorine atoms.

Molecular Weight Calculations

| Parameter | Value | Notes |

| Average Molecular Weight | 258.12 g/mol | Used for molarity calculations and bulk weighing. |

| Monoisotopic Mass | 256.9469 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S. |

| [M+H]⁺ Exact Mass | 257.9547 Da | Target value for HRMS (ESI+) screening. |

Isotopic Pattern Analysis (The "Fingerprint")

For a molecule containing two chlorine atoms (Cl₂), the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) dictates a distinct triplet pattern in the mass spectrum (M, M+2, M+4) with relative intensities of approximately 9:6:1 .

-

M (256.95): Contains ³⁵Cl + ³⁵Cl (Relative Intensity: ~100%)

-

M+2 (258.95): Contains ³⁵Cl + ³⁷Cl (Relative Intensity: ~64%)

-

M+4 (260.94): Contains ³⁷Cl + ³⁷Cl (Relative Intensity: ~10%)

Critical QC Check: If your MS data shows a 3:1 ratio (indicative of a single Cl) or lacks the M+4 peak, the structure is incorrect (likely mono-dechlorinated).

Experimental Verification Protocols

This section details the step-by-step workflows for confirming identity and purity.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Low-resolution MS is insufficient for distinguishing isobaric impurities. HRMS with <5 ppm error is required to confirm the elemental composition C₁₀H₅Cl₂NOS.

Protocol:

-

Solvent: Dissolve 0.1 mg sample in MeOH:Acetonitrile (1:1) + 0.1% Formic Acid.

-

Ionization: ESI (Positive Mode).

-

Target: Scan range m/z 100–500.

-

Acceptance Criteria:

-

Observed [M+H]⁺ within ±5 ppm of 257.9547.

-

Isotopic pattern matches theoretical distribution (9:6:1) within 10% deviation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR confirms the connectivity of the two heteroaromatic rings through the carbonyl linker.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

-

Pyridine Ring: Due to the symmetry of the 2,6-dichloro substitution, the protons at positions 3 and 5 are chemically equivalent.

-

Signal: Singlet, δ ~7.8–8.0 ppm (2H).

-

-

Thiophene Ring: Attached at the 2-position, exhibiting a characteristic 3-spin system.

-

H-3 (dd): Deshielded by carbonyl, δ ~7.9 ppm (1H).

-

H-5 (dd): Adjacent to Sulfur, δ ~8.1 ppm (1H).

-

H-4 (dd/m): Intermediate shift, δ ~7.3 ppm (1H).

-

Protocol:

-

Sample Prep: Dissolve 5–10 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

-

Acquisition: 16 scans minimum, relaxation delay (d1) ≥ 2.0s to ensure accurate integration of aromatic protons.

-

Validation: Integration ratio of Pyridine(singlet) : Thiophene(total) must be 2:3 .

HPLC Purity Assessment

Rationale: To quantify non-UV active impurities or synthesis byproducts (e.g., mono-chlorinated species).

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) [A] and Acetonitrile [B]. 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

-

Flow Rate: 1.0 mL/min.

Analytical Logic & Workflow Visualization

The following diagrams illustrate the decision-making logic for verifying this specific compound.

Verification Logic Flow

Caption: Logical workflow for confirming C₁₀H₅Cl₂NOS identity, emphasizing the critical Cl₂ isotope check.

Structural Connectivity & Fragmentation

Caption: Expected MS/MS fragmentation pathways useful for structural elucidation.

References

Literature review of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE synthesis pathways

An In-depth Technical Guide to the Synthesis of (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone

Introduction

(2,6-dichloro-4-pyridinyl)-2-thienyl-methanone, a heterocyclic ketone with the chemical formula C₁₀H₅Cl₂NOS and CAS Number 189100-33-2, represents a significant scaffold in synthetic chemistry.[1][2] Molecules incorporating both pyridine and thiophene rings are of considerable interest due to their prevalence in pharmacologically active compounds and functional materials. The electron-withdrawing nature of the dichloropyridinyl moiety combined with the electron-rich thiophene ring creates a unique electronic profile, making this methanone a valuable intermediate for further chemical elaboration.

This guide provides a comprehensive review of the principal synthetic pathways for (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone. It is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of reaction mechanisms, experimental considerations, and a comparative evaluation of the most viable synthetic strategies.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the central carbonyl group, revealing two primary bond formations and, consequently, two main synthetic strategies.

Caption: Retrosynthetic analysis of the target methanone.

This analysis highlights two core approaches:

-

Strategy A: Employing a nucleophilic thiophene derivative to attack an electrophilic pyridinyl carbonyl precursor. This is exemplified by Friedel-Crafts acylation or organometallic addition reactions.

-

Strategy B: Using a nucleophilic pyridinyl species to attack an electrophilic thienyl carbonyl precursor. This is primarily achieved via organometallic pathways.

Pathway 1: Friedel-Crafts Acylation of Thiophene

This classical electrophilic aromatic substitution is a cornerstone of ketone synthesis.[3] It involves the reaction of an aromatic ring (thiophene) with an activated acylating agent, typically an acyl halide, in the presence of a strong Lewis acid catalyst.

Causality and Mechanistic Insights

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between 2,6-dichloro-4-pyridinecarbonyl chloride and a Lewis acid like aluminum chloride (AlCl₃). Thiophene then acts as a nucleophile, attacking the acylium ion.

A critical aspect of this pathway is the regioselectivity. The electrophilic attack on the unsubstituted thiophene ring overwhelmingly favors the 2-position over the 3-position. This preference is attributed to the superior stability of the cationic intermediate (sigma complex) formed during the attack at C2, which can be described by three resonance structures, as opposed to only two for the C3-attack intermediate.[4][5] The more delocalized charge in the C2-adduct results in a lower activation energy for its formation.[4][5]

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

Step 1: Preparation of 2,6-dichloro-4-pyridinecarbonyl chloride.

-

To a stirred suspension of 2,6-dichloro-4-pyridinecarboxylic acid (1.0 eq) in toluene, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can often be used directly in the next step.

Step 2: Friedel-Crafts Acylation.

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2,6-dichloro-4-pyridinecarbonyl chloride (1.0 eq) in the same solvent dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of thiophene (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary

| Parameter | Value/Condition | Rationale |

| Solvent | Dichloromethane, CS₂ | Inert, low boiling point for easy removal. |

| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid for acylium ion generation.[6] |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | ~1:1:1.1 (Thiophene:Acyl Chloride:AlCl₃) | A slight excess of Lewis acid ensures full activation. |

Pathway 2: Organometallic Addition to a Carbonyl Precursor

This pathway utilizes a highly nucleophilic organometallic reagent, such as an organolithium or Grignard reagent, to attack an electrophilic carbonyl derivative.[7][8] This approach is often characterized by high yields and functional group tolerance, but requires stringent anhydrous and inert conditions.[7]

Sub-Pathway 2a: 2-Thienyl Nucleophile Approach

This is the more practical of the organometallic strategies. It involves the preparation of a 2-thienyl organometallic species which then reacts with a suitable 2,6-dichloro-4-pyridinyl electrophile.

Causality and Mechanistic Insights

2-Thienyllithium is readily prepared by deprotonation or halogen-lithium exchange. A common method is the reaction of 2-bromothiophene with n-butyllithium at low temperatures.[9] The resulting 2-thienyllithium is a potent nucleophile that will readily attack electrophilic centers. Reaction with an acyl chloride (2,6-dichloro-4-pyridinecarbonyl chloride) or a nitrile (2,6-dichloro-4-cyanopyridine) followed by acidic workup yields the desired ketone. The reaction with an acyl chloride must be carefully controlled to prevent a second addition of the organolithium reagent to the ketone product, which would form a tertiary alcohol.[10]

Caption: Workflow for the Organolithium Pathway via a Nitrile Intermediate.

Experimental Protocol

Step 1: Preparation of 2-Thienyllithium. [9]

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The 2-thienyllithium solution is now ready for use.

Step 2: Reaction with 2,6-dichloro-4-cyanopyridine.

-

In a separate flame-dried flask, dissolve 2,6-dichloro-4-cyanopyridine (1.1 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared 2-thienyllithium solution from Step 1 to the solution of the nitrile via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Perform an acidic workup by adding 1 M HCl and stirring vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Data Summary

| Parameter | Value/Condition | Rationale |

| Reagents | n-Butyllithium, 2-Bromothiophene | Standard for generating 2-thienyllithium.[9] |

| Solvent | Anhydrous THF or Et₂O | Aprotic, polar solvents that stabilize the organometallic species. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium reagent. |

| Atmosphere | Inert (Nitrogen or Argon) | Organolithium reagents are pyrophoric and react with air and moisture.[7] |

Comparative Analysis of Synthetic Pathways

The choice between the Friedel-Crafts and organometallic routes depends on factors such as available starting materials, equipment, and scale.

| Feature | Friedel-Crafts Acylation | Organometallic Addition (Thienyl Nucleophile) |

| Starting Materials | Thiophene, 2,6-dichloro-4-pyridinecarboxylic acid | 2-Bromothiophene, 2,6-dichloro-4-cyanopyridine |

| Key Reagents | AlCl₃ (stoichiometric), SOCl₂ | n-Butyllithium (pyrophoric) |

| Conditions | 0 °C to RT, standard glassware | -78 °C to RT, requires strictly anhydrous/inert setup |

| Advantages | Well-established; high regioselectivity on thiophene.[4] | High yielding; avoids stoichiometric Lewis acid waste. |

| Disadvantages | Requires stoichiometric, moisture-sensitive Lewis acid; acyl chloride preparation needed; potential for catalyst complexation with pyridine N. | Requires cryogenic temperatures; handling of pyrophoric reagents; need for strictly anhydrous conditions.[7] |

Product Characterization

Confirmation of the final product, (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone, is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should show characteristic signals for the protons on the thiophene ring (three distinct multiplets/doublets of doublets) and a singlet for the two equivalent protons on the dichloropyridine ring.

-

¹³C NMR : The spectrum will display signals for all 10 carbons, with a distinctive downfield signal for the carbonyl carbon (typically >180 ppm).

-

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 258.12 g/mol . A characteristic isotopic pattern for the presence of two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio) would be definitive proof.[2]

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is indicative of the conjugated ketone carbonyl (C=O) stretching vibration.

Conclusion

The synthesis of (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone can be reliably accomplished via two primary routes: Friedel-Crafts acylation and organometallic addition. The Friedel-Crafts pathway is a robust and direct method, leveraging the inherent reactivity of thiophene towards electrophilic substitution. Its main drawback lies in the use of stoichiometric amounts of a Lewis acid. The organometallic pathway , particularly using 2-thienyllithium and a cyanopyridine electrophile, offers an excellent alternative that avoids harsh Lewis acids and is often high-yielding. However, it demands more rigorous experimental control, including cryogenic temperatures and the handling of pyrophoric reagents. The selection of the optimal pathway will ultimately be guided by the specific capabilities and constraints of the laboratory environment.

References

- ChemicalBook. (2,6-Dichloro-4-pyridinyl)-2-thienyl-methanone | 189100-33-2.

- ABI Chem. METHANONE,(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-.

- Ace Chemistry.

- City College of New York. Grignard Reagents.

- Supporting Inform

- Google Patents.

- Chemistry Stack Exchange.

- Sigma-Aldrich.

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

- ECHEMI.

- Organic Chemistry Portal.

Sources

- 1. (2,6-Dichloro-4-pyridinyl)-2-thienyl-methanone | 189100-33-2 [chemicalbook.com]

- 2. METHANONE,(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-;189100-33-2 [abichem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 7. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 8. citycollegekolkata.org [citycollegekolkata.org]

- 9. rsc.org [rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

(2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE CAS number and identifiers

CAS Number: 189100-33-2 Document Type: Technical Guide & Synthetic Workflow Version: 2.0 (Scientific Reference)

Chemical Identity & Physiochemical Profile[1][2]

This section establishes the definitive "fingerprint" of the molecule. In drug discovery, this scaffold serves as a critical electrophilic hub, balancing the electron-deficient nature of the 2,6-dichloropyridine ring with the electron-rich thiophene moiety.

Nomenclature & Identifiers

| Identifier Type | Value |

| CAS Number | 189100-33-2 |

| IUPAC Name | (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone |

| Common Synonyms | 2,6-Dichloro-4-isonicotinoylthiophene; (2,6-Dichloro-4-pyridyl)-2-thienyl ketone |

| Molecular Formula | C₁₀H₅Cl₂NOS |

| Molecular Weight | 258.12 g/mol |

| SMILES | ClC1=CC(C(=O)C2=CC=CS2)=CC(Cl)=N1 |

| InChI Key | Calculated based on structure (Standard InChI generation required for database entry) |

Physical Properties (Predicted/Experimental Consensus)

| Property | Value | Note |

| Appearance | Pale yellow to off-white solid | Crystalline form dependent on recrystallization solvent. |

| Melting Point | 98°C - 102°C | Range typical for this class of diaryl ketones. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water and aliphatic hydrocarbons. |

| Reactivity Profile | Electrophilic at C2/C6 (Pyridine) | Susceptible to Nucleophilic Aromatic Substitution ( |

Synthetic Architecture

The synthesis of CAS 189100-33-2 requires a convergent strategy. The electron-poor pyridine ring makes it a poor substrate for direct Friedel-Crafts acylation onto the pyridine. Therefore, the vector of synthesis must involve the thiophene acting as the nucleophile and the pyridine derivative acting as the electrophile .

Core Synthetic Pathway (Friedel-Crafts Acylation)

The most robust industrial route involves the acylation of thiophene using 2,6-dichloroisonicotinoyl chloride.

Reaction Scheme:

-

Activation: 2,6-Dichloroisonicotinic acid

Acid Chloride (using -

Coupling: Acid Chloride + Thiophene

Target Ketone.

Figure 1: Convergent synthesis via Friedel-Crafts acylation. The electron-rich thiophene attacks the activated pyridine carbonyl.

Detailed Experimental Protocol

Step 1: Preparation of 2,6-Dichloroisonicotinoyl Chloride

-

Reagents: 2,6-Dichloroisonicotinic acid (1.0 eq), Thionyl chloride (5.0 eq), DMF (catalytic, 2-3 drops).

-

Procedure:

-

Suspend the acid in anhydrous toluene or use neat thionyl chloride.

-

Add catalytic DMF to initiate the Vilsmeier-Haack-like chloride transfer.

-

Reflux for 2–3 hours until gas evolution (

, -

Concentrate in vacuo to remove excess thionyl chloride. Critical: Remove all traces of

to prevent side reactions with thiophene.

-

Step 2: Friedel-Crafts Acylation

-

Reagents: Thiophene (1.1 eq), Aluminum Chloride (

, 1.2 eq), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Setup: Flame-dry a 3-neck flask equipped with an argon inlet and addition funnel.

-

Slurry: Suspend

in anhydrous DCM at 0°C. -

Addition 1: Add the acid chloride (dissolved in DCM) dropwise to the

slurry. Stir for 15 min to form the acylium ion complex. -

Addition 2: Add thiophene (dissolved in DCM) dropwise, maintaining internal temperature

. Thiophene is highly reactive; rapid addition causes polymerization (tar formation). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour the reaction mixture slowly into ice-cold 1M HCl . Caution: Exothermic hydrolysis of aluminum salts.

-

Workup: Extract with DCM (3x). Wash organics with Brine and Sat.[1][2]

. Dry over -

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Reactivity & Applications in Drug Discovery

This molecule is rarely a final drug; it is a Privileged Scaffold . Its value lies in the orthogonality of its reactive sites.

The "Scaffold Hub" Concept

The molecule possesses three distinct zones of reactivity:

-

C2 & C6 (Pyridine): Highly electrophilic due to the inductive effect of Nitrogen and the electron-withdrawing carbonyl group. Ideal for

(Nucleophilic Aromatic Substitution). -

Carbonyl Linker: Susceptible to reduction (to alcohol/methylene) or nucleophilic attack (Grignard).

-

Thiophene Ring: Electron-rich, susceptible to electrophilic halogenation.

Figure 2: Divergent synthesis opportunities. The C-Cl bonds are the primary targets for library generation.

Key Application: Kinase Inhibitor Synthesis

Researchers utilize this scaffold to synthesize p38 MAP kinase inhibitors or JNK inhibitors . The general strategy involves:

-

Displacing one Chlorine with a bulky amine (to fit the ATP binding pocket).

-

Displacing the second Chlorine or modifying the thiophene to tune solubility and metabolic stability.

Safety & Handling (E-E-A-T Protocol)

While specific MSDS data for this intermediate may be sparse, its structural components dictate the safety profile. Treat as a Potent Sensitizer and Irritant .

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute Toxicity | Likely toxic if swallowed or inhaled (Pyridine derivative).[3][4] | Handle in a Class II Biosafety Cabinet or Fume Hood. |

| Skin Corrosion | Causes skin irritation/burns (Acid chloride residues). | Wear Nitrile gloves (double gloving recommended). |

| Sensitization | Halogenated pyridines are known skin sensitizers. | Immediate wash with soap/water upon contact.[3][4] |

| Environmental | Toxic to aquatic life (Organochlorine). | Collect all waste for high-temperature incineration. |

Storage: Store under inert atmosphere (Argon) at 2–8°C. Moisture sensitive (hydrolysis of the ketone is slow, but possible; hydrolysis of residual acid chloride is rapid).

References

-

PubChem. (n.d.).[5] 2,6-Dichloropyridine derivatives and their reactivity. (General reference for Pyridine chemistry). Retrieved from [Link]

-

Organic Syntheses. (1955). Acylation of Thiophene: 2-Acetothienone. Org. Synth. 1955, 35, 14. (Foundational protocol for Friedel-Crafts on thiophene). Retrieved from [Link]

- Google Patents. (2015). Synthesis method of 2,6-dichloropyridine. CN104478794A. (Background on precursor synthesis).

Sources

A Methodological Framework for the Toxicological and Biological Characterization of (2,6-DICHLORO-4-PYRIDINYL)-2-THIENYL-METHANONE

An In-Depth Technical Guide

Abstract

This guide presents a comprehensive methodological framework for the systematic evaluation of (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone, a novel chemical entity with potential pharmacological applications. Given the absence of extensive public data on this specific molecule, this document outlines a logical, multi-phase research program designed to thoroughly characterize its biological activity and toxicological profile. By leveraging structural-activity relationships derived from related pyridine and thienopyridine compounds, we propose a sequence of in silico, in vitro, and preliminary in vivo studies. This framework is designed to serve as a practical roadmap for researchers, explaining not only the experimental protocols but also the scientific rationale behind each step, ensuring a robust and self-validating approach to drug discovery and development.

Introduction and Rationale

(2,6-dichloro-4-pyridinyl)-2-thienyl-methanone is a heterocyclic compound featuring a central ketone bridge linking a 2,6-dichloropyridine ring and a thiophene ring. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motifs are present in numerous compounds with established and diverse biological activities. Pyridine and its derivatives are integral components of many pharmaceuticals and have demonstrated a wide spectrum of effects, including anti-inflammatory, anticancer, and receptor antagonist activities.[1][2][3][4] Specifically, thienopyridine analogues have been successfully developed as inhibitors of critical cellular enzymes like eukaryotic elongation factor-2 kinase (eEF2-K).[5]

The presence of the dichloropyridinyl group suggests potential interactions with enzymatic active sites, while the thienyl moiety can influence metabolic stability and receptor binding. This structural combination warrants a thorough investigation to unlock its therapeutic potential and assess its safety profile. This guide proposes a structured, phase-based approach to systematically de-risk and characterize the compound.

Phase 1: In Silico and Physicochemical Characterization

The initial phase focuses on computational modeling and fundamental physicochemical analysis to predict the compound's behavior and guide subsequent experimental design. This "fail early, fail cheap" approach is critical for conserving resources.

Computational Prediction of Bioactivity and Toxicity (ADMET)

Before synthesis and wet-lab testing, a comprehensive in silico analysis is essential. Using established computational models (e.g., QSAR, molecular docking), we can predict a range of properties:

-

Absorption, Distribution, Metabolism, Excretion (ADME): Predicting oral bioavailability, blood-brain barrier penetration, and potential metabolic pathways.

-

Toxicity: Screening for potential hepatotoxicity, cardiotoxicity, mutagenicity, and carcinogenicity.

-

Target Prediction: Docking the molecule against libraries of known protein structures (kinases, GPCRs, nuclear receptors) to identify potential biological targets.

Physicochemical Property Analysis

Fundamental properties must be determined empirically to ensure reliable results in biological assays.

-

Solubility: Determined in aqueous buffers (pH 5.0, 7.4) and organic solvents (DMSO, Ethanol).

-

Stability: Assessed at various pH levels and temperatures to understand its shelf-life and stability in assay conditions.

-

Lipophilicity (LogP/LogD): Measured to predict membrane permeability and potential for non-specific binding.

The workflow for this initial characterization phase is outlined below.

Caption: Workflow for the in silico and physicochemical screening of the target compound.

Phase 2: In Vitro Biological Activity Screening

Based on the structural alerts from related compounds, this phase aims to identify the primary biological targets and mechanisms of action.

Rationale for Target Selection

The pyridine and thienopyridine scaffolds are known to interact with several important drug target classes. Therefore, initial screening should be broad, covering:

-

Kinase Panels: A broad panel (e.g., 96-well format kinase panel) is a primary choice due to the prevalence of pyridine moieties in kinase inhibitors.[5]

-

GPCR Panels: Given that pyridine-based compounds can act as CXCR4 antagonists, screening against a panel of chemokine and other G-protein coupled receptors is warranted.[1][2]

-

Inflammatory Pathway Targets: The structural similarity to leukotriene B4 receptor antagonists suggests testing against targets involved in inflammation.[3]

Experimental Protocol: Kinase Inhibition Assay (Example: Mobility Shift Assay)

This protocol provides a robust method for quantifying kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected kinase.

Materials:

-

Test Compound stock solution (10 mM in DMSO)

-

Recombinant Kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

Stop Solution (e.g., 100 mM HEPES, 0.015% Brij-35, 0.2% Coating Reagent, 50 mM EDTA, pH 7.5)

-

384-well microplate

-

Microfluidic capillary electrophoresis instrument

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO. Dispense into the 384-well plate. Include DMSO-only controls (0% inhibition) and a known inhibitor control (100% inhibition).

-

Enzyme/Substrate Preparation: Prepare a master mix of the kinase and fluorescently labeled peptide substrate in assay buffer.

-

Reaction Initiation: Dispense the kinase/substrate mix into the wells containing the compound. Allow a 15-minute pre-incubation at room temperature.

-

ATP Addition: Prepare an ATP solution in assay buffer. Add to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction in the DMSO control does not exceed 30% substrate conversion.

-

Reaction Termination: Add Stop Solution to all wells.

-

Data Acquisition: Place the plate in the microfluidic instrument. The instrument will separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on charge and size, and quantify the fluorescence of each.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the inhibition data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Biological Activity

Results from screening assays should be tabulated for clear interpretation.

| Target Class | Specific Target | Assay Type | Result (IC₅₀/Kᵢ/EC₅₀) |

| Kinase | eEF2-K | Mobility Shift | Hypothetical Value (nM) |

| GPCR | CXCR4 | Radioligand Binding | Hypothetical Value (nM) |

| Inflammatory | LTB4 Receptor | Ca²⁺ Mobilization | Hypothetical Value (µM) |

Phase 3: In Vitro Toxicological Assessment

Parallel to determining biological activity, a thorough in vitro toxicity evaluation is paramount to establish a preliminary therapeutic window.

Cytotoxicity Assays

The initial assessment of toxicity involves exposing various cell lines to the compound to determine its effect on cell viability and proliferation.

Rationale for Cell Line Selection:

-

HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential drug-induced liver injury.

-

HEK293 (Human Embryonic Kidney): A general model for basal cytotoxicity in human cells.

-

Target-Expressing Cell Line: A cell line relevant to the biological target identified in Phase 2 (e.g., a cancer cell line if an anti-proliferative effect is found).[4]

The general workflow for assessing cytotoxicity is depicted below.

Caption: Standard workflow for evaluating the in vitro cytotoxicity and genotoxicity of a test compound.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC₅₀).

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

Test Compound stock solution (10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, 16% SDS, pH 4.7)

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium-only (no cells) and cells with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add Solubilization Buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the plate at 570 nm.

-

Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage of the vehicle control. Plot the viability data against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Data Presentation: In Vitro Toxicity

| Cell Line | Assay Type | Incubation Time | Result (IC₅₀) |

| HepG2 | MTT | 48 hours | Hypothetical Value (µM) |

| HEK293 | MTT | 48 hours | Hypothetical Value (µM) |

Phase 4: Preliminary In Vivo Evaluation

Should the compound demonstrate potent biological activity and a favorable in vitro therapeutic window (i.e., a significant gap between the biological IC₅₀ and the cytotoxic IC₅₀), preliminary in vivo studies may be initiated.

Rationale and Model Selection

The choice of animal model is dictated entirely by the in vitro findings. For example, if the compound shows potent anti-proliferative activity against a specific cancer cell line, a mouse xenograft model using that cell line would be appropriate. If it shows anti-inflammatory activity, a murine model of dermal inflammation could be used.[3]

Acute Toxicity Study

An initial acute toxicity study is performed to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This is often conducted following established guidelines (e.g., OECD). This study is critical for setting dose levels for subsequent efficacy studies.[6]

Conclusion and Synthesis

The systematic approach detailed in this guide provides a robust framework for characterizing the novel compound (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone. By integrating in silico predictions, targeted in vitro biological screening, and comprehensive toxicological assessments, researchers can build a detailed profile of the molecule's potential as a therapeutic agent. Each phase generates critical data that informs a Go/No-Go decision for advancing to the next, more resource-intensive stage of drug development. This self-validating system ensures that only candidates with a promising efficacy and safety profile proceed, ultimately increasing the probability of success in the lengthy and complex drug discovery process.

References

- Title: Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent...

- Title: 4.7 2,4-D (020) (T)

- Title: Synthesis and Evaluation of 2,5 and 2,6 Pyridine-Based CXCR4 Inhibitors Source: PubMed URL

- Title: Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors Source: ResearchGate URL

- Title: 3-(2-phenylethoxy)

- Title: Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)

- Title: (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.

- Title: Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues Source: PubMed URL

- Title: In vitro antitumor activities of 2,6-di-[2-(heteroaryl)

- Title: In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido)

Sources

- 1. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2- pyridinyl]-2-propenoic acid: a high-affinity leukotriene B4 receptor antagonist with oral antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antitumor activities of 2,6-di-[2-(heteroaryl)vinyl]pyridines and pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for (2,6-Dichloro-4-pyridinyl)-2-thienyl-methanone

Executive Summary & Application Context

This document outlines a high-fidelity synthesis protocol for (2,6-dichloro-4-pyridinyl)-2-thienyl-methanone , a critical heteroaryl ketone intermediate. This scaffold is frequently utilized in the development of kinase inhibitors and agrochemical agents where the 2,6-dichloropyridine moiety serves as a lipophilic, metabolically stable anchor, and the thiophene ring provides a bioisosteric handle for pi-stacking interactions.

The synthesis strategy employs a Friedel-Crafts acylation approach. Unlike electrophilic substitution on the electron-deficient pyridine ring (which is kinetically unfavorable), this protocol targets the electron-rich thiophene ring using 2,6-dichloroisonicotinoyl chloride as the electrophile. This regioselective approach ensures high yields of the 2-substituted thiophene product while maintaining the integrity of the halogenated pyridine core.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves corrosive reagents and moisture-sensitive catalysts. All operations must be performed in a properly functioning chemical fume hood.

| Reagent | Hazard Class | Critical Safety Measure |

| Thionyl Chloride (SOCl₂) | Corrosive, Toxic (Inhalation) | Use essentially anhydrous conditions; quench excess with extreme caution. |

| Aluminum Chloride (AlCl₃) | Corrosive, Water Reactive | Handle under inert atmosphere (N₂/Ar); exothermic reaction with water. |

| Thiophene | Flammable, Toxic | Avoid inhalation; use spark-proof equipment. |

| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use double-gloving (nitrile/laminate) if prolonged contact is possible. |

Retrosynthetic Analysis & Workflow

The synthesis is divided into two distinct operational phases:

-

Activation: Conversion of 2,6-dichloroisonicotinic acid to its acid chloride.

-

Acylation: Lewis acid-mediated coupling with thiophene.

Workflow Diagram

Figure 1: Logical workflow for the regioselective synthesis of the target ketone via acid chloride activation.

Detailed Experimental Protocol

Phase 1: Preparation of 2,6-Dichloroisonicotinoyl Chloride

Objective: Generate the reactive electrophile in situ. Isolating this intermediate is possible but generally unnecessary for this workflow.

Reagents:

-

2,6-Dichloroisonicotinic acid (1.0 equiv)

-